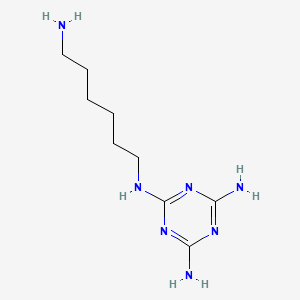
N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an aminohexyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminohexyl groups.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
N~2~-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
N-(6-Aminohexyl)-2-naphthalenesulfonamide: Known for its use as a calmodulin antagonist.
N-(6-Aminohexyl)acetamide: Used in various chemical synthesis applications.
Uniqueness: N2-(6-Aminohexyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of the aminohexyl group enhances its ability to interact with biological molecules, making it valuable in biomedical research and applications.
Propriétés
Numéro CAS |
92987-87-6 |
|---|---|
Formule moléculaire |
C9H19N7 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-N-(6-aminohexyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H19N7/c10-5-3-1-2-4-6-13-9-15-7(11)14-8(12)16-9/h1-6,10H2,(H5,11,12,13,14,15,16) |
Clé InChI |
JRNUPCKZIFKLIC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC1=NC(=NC(=N1)N)N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


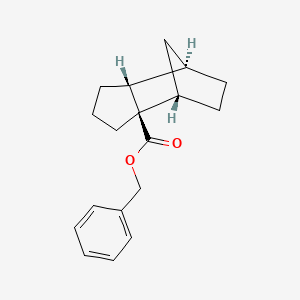


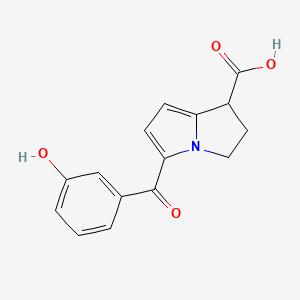
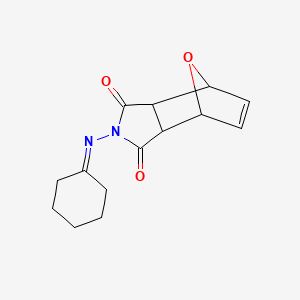
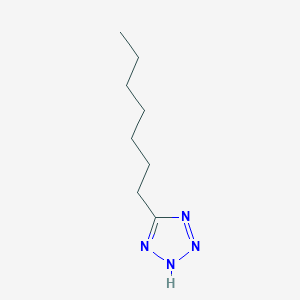

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
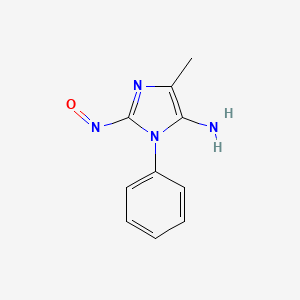

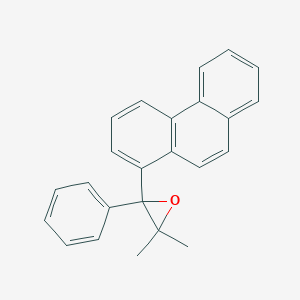

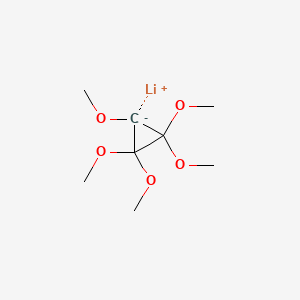
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
